molecular formula C17H14N6O2 B2425364 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide CAS No. 2034236-76-3

2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide

Cat. No. B2425364
M. Wt: 334.339
InChI Key: FZQUSZMLLCGCRU-UHFFFAOYSA-N
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Description

The compound “2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide” is a complex organic molecule that contains several functional groups including a benzotriazole, furan, pyrazine, and acetamide group.



Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials and the specific conditions under which the reactions are carried out.



Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The benzotriazole, furan, and pyrazine rings would contribute to the rigidity of the molecule, while the acetamide group could participate in hydrogen bonding.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by the different functional groups present in the molecule. For example, the benzotriazole group might undergo substitution reactions, while the acetamide group could be involved in condensation reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For instance, the presence of multiple polar functional groups would likely make the compound soluble in polar solvents.


Scientific Research Applications

  • Organic Synthesis

    • Results : The compound’s use in green chemistry for more sustainable amide synthesis is being explored .
  • Semiconductor Research

    • Results : Improved planarity and charge transfer in the structure, critical for OFET device performance .
  • Electrochromic Devices

    • Results : A basic understanding of the compound’s redox activity and its potential use in electrochromic applications .
  • Ligand Chemistry

    • Results : Investigation of coordination chemistry with metals like aluminum and zinc .
  • Photoluminescence in Coordination Polymers

    • Results : Exhibited unique photoluminescence properties that could be useful in the development of new materials for optical applications .
  • Fluorescent Quinoline Derivatives

    • Results : The resulting compounds could offer valuable insights into cellular processes when used as fluorescent markers .

Safety And Hazards

Without specific data, it’s difficult to predict the exact safety and hazards associated with this compound. As with any chemical, appropriate safety measures should be taken when handling it.


Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be explored for use in various fields such as medicinal chemistry, material science, or synthetic chemistry, depending on its specific characteristics.


Please note that this is a very general analysis and the actual properties and characteristics of the compound could vary. Always refer to specific and trusted sources or professionals for accurate information.


properties

IUPAC Name

2-(benzotriazol-1-yl)-N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6O2/c24-16(10-23-15-4-2-1-3-13(15)21-22-23)20-9-14-17(19-7-6-18-14)12-5-8-25-11-12/h1-8,11H,9-10H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZQUSZMLLCGCRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CC(=O)NCC3=NC=CN=C3C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide

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